![molecular formula C16H17NOS B4881413 N-(4-methylphenyl)-2-(phenylthio)propanamide](/img/structure/B4881413.png)
N-(4-methylphenyl)-2-(phenylthio)propanamide
Overview
Description
N-(4-methylphenyl)-2-(phenylthio)propanamide is a chemical compound that is commonly known as 4-MePPP. It is a synthetic stimulant drug that belongs to the amphetamine class. It is a potent psychostimulant that has been used in scientific research to study the central nervous system's effects. The compound is known for its ability to enhance cognitive function, improve mood, and increase energy levels.
Scientific Research Applications
Cyclopropane Synthesis
N-(4-methylphenyl)-2-(phenylthio)propanamide has been utilized in the synthesis of functionalized cyclopropanes. A study by Tanaka, Minami, and Kaji (1987) demonstrates its role in producing a new dianion of 2-(phenylthio)cyclopropanecarboxamide, which reacts with various electrophiles to yield cyclopropanes with high stereoselectivity (Tanaka, Minami, & Kaji, 1987).
Antibacterial Activity
The compound has also been explored for antibacterial applications. Tumosienė et al. (2012) synthesized azole derivatives from related compounds, including 3-[(4-methylphenyl)amino]propanehydrazide, and found that some synthesized compounds exhibited good antibacterial activity against Rhizobium radiobacter (Tumosienė et al., 2012).
Quantum Chemical Studies
Otuokere and Amaku (2015) conducted quantum chemical studies on a related compound, bicalutamide, which contains a similar propanamide structure. Their research focused on the steric energy and molecular orbital properties, providing insights into the molecular behavior of similar compounds (Otuokere & Amaku, 2015).
Photochemistry Research
The photochemistry of monothioimides, closely related to N-(4-methylphenyl)-2-(phenylthio)propanamide, was studied by Fu, Scheffer, and Trotter (1998). Their research provides insights into the photochemical properties and crystal structures of similar compounds, contributing to the understanding of their photochemical reactions (Fu, Scheffer, & Trotter, 1998).
properties
IUPAC Name |
N-(4-methylphenyl)-2-phenylsulfanylpropanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NOS/c1-12-8-10-14(11-9-12)17-16(18)13(2)19-15-6-4-3-5-7-15/h3-11,13H,1-2H3,(H,17,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INKZJUHKDGSCQE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C(C)SC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NOS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-methylphenyl)-2-(phenylsulfanyl)propanamide |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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